molecular formula C12H16N4O4 B13738331 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- CAS No. 16006-62-5

9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-

Cat. No.: B13738331
CAS No.: 16006-62-5
M. Wt: 280.28 g/mol
InChI Key: AGKGZTUSZIPPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

16006-62-5

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-(6-ethylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C12H16N4O4/c1-2-6-8-11(14-4-13-6)16(5-15-8)12-10(19)9(18)7(3-17)20-12/h4-5,7,9-10,12,17-19H,2-3H2,1H3

InChI Key

AGKGZTUSZIPPRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Substituted Purine Nucleosides via Protected Sugar Intermediates

A common approach begins with the reaction of 6-chloropurine derivatives with protected ribofuranose sugars under basic conditions to form 6-chloro-purine nucleosides, which are then subjected to substitution reactions to introduce the ethyl group at the 6-position.

Stepwise process:

  • Preparation of Protected Sugar Halide:

    • The ribose sugar is protected at the 2', 3', and 5' hydroxyl groups using benzyl or acetyl groups to prevent unwanted side reactions.
    • The anomeric position is converted into a halide (e.g., 1-chlororibose) to act as a glycosyl donor.
  • Formation of 6-Chloro-Purine Nucleoside:

    • 6-Chloropurine is reacted with the protected sugar halide in the presence of a strong base such as sodium hydride (NaH) in anhydrous acetonitrile.
    • The reaction proceeds via nucleophilic substitution at the anomeric carbon, forming the N9-glycosidic bond.
    • The reaction is typically conducted under nitrogen atmosphere at ambient temperature for extended periods (e.g., 24 hours) to ensure completion.
    • The product is isolated by filtration, solvent removal, and crystallization.
  • Introduction of the Ethyl Group at the 6-Position:

    • The 6-chloro substituent is replaced by an ethyl group through nucleophilic substitution.
    • This can be achieved by reacting the 6-chloro nucleoside intermediate with ethyl nucleophiles such as ethylamine or ethyl organometallic reagents under controlled conditions.
    • Alternatively, methylation or methoxylation methods (as analogs) have been reported using sodium methylate and methyl alcohol under reflux, suggesting similar protocols can be adapted for ethyl substitution with sodium ethylate or equivalent reagents.
  • Debenzylation / Deprotection:

    • The benzyl protecting groups on the sugar moiety are removed by catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of formic acid and alcoholic solvents.
    • This step yields the free hydroxyl groups on the sugar ring, completing the synthesis of the target nucleoside.

Alternative Synthetic Strategies

  • Direct Alkylation of Purine Base:

    • Alkylation at the 6-position of purine bases can be achieved using ethyl halides under basic conditions before glycosylation.
    • This method requires careful control to avoid multiple substitutions and to maintain the integrity of the glycosidic bond formation.
  • Use of Protected Purine Derivatives:

    • Protection of the purine amino groups followed by selective ethylation at the 6-position, then deprotection and glycosylation with ribose derivatives.
  • Radioisotope Labeling and Advanced Functionalization:

    • Methods involving protection, nitration, and substitution have been reported for purine derivatives, which can be adapted for the ethyl derivative synthesis.

Data Tables Summarizing Key Preparation Parameters

Parameter Description Typical Values / Conditions
Sugar Protection Benzyl or acetyl groups on 2', 3', 5' hydroxyls Tri-O-benzyl protection common
Glycosylation Base 6-Chloropurine or derivatives 2-amino-6-chloropurine used in analogs
Base for Deprotonation Sodium hydride (NaH) 1.1 to 6 equivalents, anhydrous conditions
Solvent for Glycosylation Anhydrous acetonitrile 2-3 L per mole scale
Temperature Ambient to reflux 20-25°C for glycosylation; reflux for substitution
Substitution Reagent Sodium ethylate (inferred) Molar excess >3 for complete reaction
Deprotection Catalyst Pd/C with formic acid Room temperature, several hours
Yield Overall Typically 70-90% per step in analog syntheses

Research Discoveries and Industrial Relevance

  • The synthetic route involving benzyl-protected sugars and chloropurine intermediates is well-established for purine nucleosides, providing high regio- and stereoselectivity.
  • Methoxylation reactions using sodium methylate have been optimized for high yields and reproducibility, suggesting similar conditions for ethylation could be effective.
  • Debenzylation using palladium catalysts in the presence of formic acid offers mild conditions that preserve sensitive nucleosidic bonds, which is critical for pharmaceutical applications.
  • The methods described are scalable and have been adapted for industrial production of related nucleoside drugs, indicating feasibility for 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- synthesis.

Chemical Reactions Analysis

Types of Reactions

9H-purine,6-ethyl-9-b-d-ribofuranosyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups .

Scientific Research Applications

Scientific Research Applications

1. Antiviral Properties
Research has indicated that derivatives of purines, including 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-, can exhibit antiviral activity. Studies have shown that certain purine nucleosides are effective against viruses such as the varicella zoster virus (VZV), which causes shingles. These compounds work by inhibiting viral replication, thus providing therapeutic benefits in treating viral infections .

2. Anticancer Activity
The potential of purine derivatives in cancer treatment is also notable. Compounds similar to 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- have been explored for their ability to interfere with nucleic acid metabolism in cancer cells. This interference can lead to apoptosis (programmed cell death) and has been utilized in designing chemotherapeutic agents .

3. Bioisosterism in Drug Design
The concept of bioisosterism plays a crucial role in the development of new drugs from purine derivatives. By modifying the structure of purines like 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-, researchers can create analogs with improved pharmacological profiles while retaining biological activity. This approach has been instrumental in optimizing drug candidates for better efficacy and reduced side effects .

Case Studies

Case Study 1: Antiviral Activity Against VZV
A study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of modified purine nucleosides against VZV. The research highlighted that specific substitutions at the 6-position of the purine ring enhanced antiviral activity. The findings suggest that compounds like 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- could be further developed as therapeutic agents against herpesviruses .

Case Study 2: Anticancer Mechanisms
Research conducted on various purine derivatives indicated their potential as anticancer agents through mechanisms such as inhibition of DNA synthesis and induction of apoptosis in tumor cells. For instance, analogs of 9H-Purine have been tested in vitro and showed promising results in reducing cell viability in cancer lines, suggesting a pathway for developing new treatments for malignancies .

Mechanism of Action

The mechanism of action of 9H-purine,6-ethyl-9-b-d-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

Enzyme Interactions
  • Ribonucleotide Reductase Inhibition : Chloro and fluoro derivatives (e.g., Cl-F-dAdo) inhibit cytidylate reductase, disrupting dNTP pools. Ethyl-substituted analogs may share this mechanism but lack direct evidence .
Structure-Activity Relationships (SAR)
  • C6 Substituents: Alkyl Groups (Ethyl/Methyl): Increase lipophilicity and metabolic stability but may reduce target specificity compared to electronegative groups (Cl, F) . Halogens (Cl, F): Enhance enzyme inhibition (e.g., ribonucleotide reductase) but risk off-target effects on RNA/protein synthesis . Thiols/Amino Groups: Improve charge-transfer interactions (antithyroid activity) or nucleic acid binding but require careful pharmacokinetic optimization .
Key Studies
  • Cytotoxicity Screening: Cl-F-dAdo (C6: Cl; sugar: 2'-fluoroarabinosyl) showed 50-fold higher potency in CEM cells than ribo-configured analogs, highlighting sugar moiety’s role .
  • Thermodynamic Stability : Methyl or ethyl substitutions at C6 in 9H-purine bromodomain inhibitors (e.g., BRD9) abolished binding, emphasizing steric constraints .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds
Compound λmax (pH 7) Melting Point (°C) Solubility
6-Ethyl-9-(β-D-ribofuranosyl)-9H-purine N/A N/A Low (KBr disc)
6-Chloro-9-(β-D-ribofuranosyl)-9H-purine 263.2 nm N/A Moderate (CHCl₃)
Nebularine 260 nm 198–200 High (aqueous)

Biological Activity

9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- (CAS 16006-62-5) is a purine nucleoside derivative with potential biological activities. This compound possesses structural features that may contribute to its interaction with biological systems, including antiviral and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

  • Molecular Formula : C12H16N4O4
  • SMILES Notation : CCc1ncnc2c1ncn2C1OC(CO)C(O)C1O

Antiviral Activity

Research has indicated that purine nucleosides, including derivatives like 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)-, exhibit antiviral properties. A study focused on various modified purine nucleosides demonstrated that specific structural modifications can enhance antiviral activity against viruses such as HIV and hepatitis B virus (HBV). The incorporation of ribofuranosyl moieties is particularly significant in determining the efficacy against viral targets .

Anticancer Activity

The anticancer potential of purine nucleosides has been widely documented. A synthesis and evaluation study revealed that certain 6-substituted purines showed significant inhibition of cancer cell lines, including HeLa and HL-60 cells, with compound interactions leading to cell growth inhibition at concentrations around 10 µM . The structural components of these compounds, particularly the sugar moiety and side chains, play a pivotal role in their biological effectiveness.

Case Studies and Research Findings

StudyFindings
Synthesis and Evaluation of Purine Analogues Compounds exhibited varying degrees of cytotoxicity; compound 8 showed 70% inhibition on HeLa cells at 10 µM.
Antiviral Activity Assessment Modified l-nucleoside analogs were evaluated against HIV; some showed weak activity but were metabolized to active triphosphates in lymphocytes.
Structural Analysis The conformational analysis of ribofuranosyl derivatives indicated potential for interaction with nucleic acids, affecting their stability and function.

The mechanism by which 9H-Purine, 6-ethyl-9-(beta-d-ribofuranosyl)- exerts its biological effects is likely multifaceted:

  • Nucleic Acid Interaction : The compound may bind to RNA or DNA, disrupting normal cellular processes.
  • Enzymatic Inhibition : It may inhibit key enzymes involved in nucleotide metabolism or viral replication.
  • Cellular Uptake : The ribofuranosyl structure enhances cellular uptake, allowing for more effective intracellular action.

Q & A

Basic Research Question: What synthetic methodologies are recommended for synthesizing 6-ethyl-substituted purine ribosides, and how are they characterized?

Methodological Answer:
The synthesis of C-6 substituted purine ribosides typically involves cross-coupling reactions under catalytic conditions. For example:

  • C-6 Ethylation : Adapting methods from analogous compounds (e.g., 6-thienylpurine derivatives), ethylation may be achieved via Negishi coupling using ZnBr₂ and (Ph₃P)₄Pd catalysts in anhydrous THF .
  • Purification : Flash silica gel chromatography is commonly used for isolation, yielding compounds with >75% purity.
  • Characterization :
    • Mass Spectrometry (MS) : Confirm molecular weight (e.g., expected m/z ~330–350 for ethyl-substituted analogs).
    • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group protons at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂).
    • UV Spectroscopy : pH-dependent λmax values (e.g., 280–340 nm) reflect electronic transitions in the purine ring .

Basic Research Question: How should researchers handle and store 6-ethylpurine ribosides to ensure stability?

Methodological Answer:

  • Storage : Store lyophilized compounds at -20°C in airtight, light-protected vials. For solutions, use anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and limit storage to 1 month at -20°C or 6 months at -80°C .
  • Solubility Enhancement : Pre-warm to 37°C and sonicate for 10–15 minutes to dissolve hydrophobic derivatives.
  • Safety : Use PPE (gloves, lab coats) and work in a fume hood to minimize inhalation/contact risks .

Advanced Research Question: How can researchers assess the enzymatic or cytotoxic activity of 6-ethylpurine derivatives?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Kinase/Phosphatase Inhibition : Use purified enzymes (e.g., adenosine kinase) with ATP analogs. Monitor activity via fluorescence (e.g., ADP-Glo™ Kit) .
    • DNA Polymerase Inhibition : Conduct primer extension assays with radiolabeled dNTPs, comparing incorporation rates of modified vs. natural purines .
  • Cytotoxicity Screening :
    • Cell Viability Assays : Treat cancer cell lines (e.g., CEM or HeLa) with the compound for 48–72 hours. Quantify IC₅₀ using MTT or resazurin-based assays .

Advanced Research Question: What strategies optimize the chemical modification of the ribose moiety to enhance bioactivity?

Methodological Answer:

  • Phosphorylation : Use POCl₃ in trimethyl phosphate under argon to introduce a 5'-monophosphate group, mimicking bioactive nucleotides (e.g., fludarabine monophosphate analogs) .
  • Protecting Groups : Temporarily block hydroxyls with acetyl or tert-butyldimethylsilyl (TBS) groups during synthesis to direct regioselective modifications .
  • Sugar Conformation : Compare arabinose vs. ribose configurations via X-ray crystallography to assess impact on target binding .

Advanced Research Question: How do structural variations at C-6 influence the compound’s mechanism of action?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Substituent Hydrophobicity : Compare 6-ethyl (moderate lipophilicity) with 6-chloro (electron-withdrawing) or 6-heptyloxy (highly lipophilic) analogs in membrane permeability assays .
    • Enzyme Binding : Perform molecular docking with purine-processing enzymes (e.g., purine nucleoside phosphorylase) to evaluate steric/electronic effects of the ethyl group .
  • Data Analysis : Use computational tools (e.g., Schrödinger Suite) to correlate logP values with cytotoxic potency .

Advanced Research Question: What advanced techniques resolve structural ambiguities in 6-ethylpurine derivatives?

Methodological Answer:

  • X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., adenosine receptors) to determine binding modes.
  • Dynamic NMR : Analyze ribose puckering (C2'-endo vs. C3'-endo) in solution to predict conformational stability .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like methyltransferases, using ΔH and ΔS values to infer interaction thermodynamics .

Advanced Research Question: How can researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Control Experiments :
    • Verify compound purity via HPLC (>95%) before testing.
    • Include negative controls (e.g., unmodified adenosine) and positive controls (e.g., known inhibitors) .
  • Mechanistic Follow-Up :
    • Use siRNA knockdowns or CRISPR-edited cell lines to confirm target specificity if cytotoxicity varies across cell types .
    • Cross-validate enzyme inhibition data with cellular assays (e.g., Western blotting for downstream pathway markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.